5-Nitroisatine

Vue d'ensemble

Description

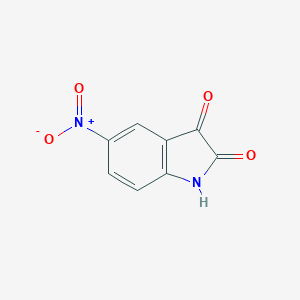

5-Nitroisatine : est un composé organique de formule moléculaire C8H4N2O4 . Il s'agit d'un dérivé de l'isatine, caractérisé par la présence d'un groupe nitro en position 5 du cycle isatine.

Applications De Recherche Scientifique

Chimie : Utilisé comme brique de construction pour la synthèse de molécules organiques complexes.

Biologie : Enquête sur ses propriétés antimicrobiennes et antifongiques.

Médecine : Exploration de son potentiel anticancéreux, en particulier dans le développement de nouveaux agents thérapeutiques.

Industrie : Utilisé dans la préparation de colorants et de pigments

5. Mécanisme d'action

L'activité biologique de la 5-nitroisatine est principalement attribuée à sa capacité à interagir avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibe l'activité de certaines enzymes, telles que la kinase dépendante des cyclines 2 (CDK2), qui joue un rôle crucial dans la régulation du cycle cellulaire. En inhibant la CDK2, la this compound peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Mécanisme D'action

Target of Action

5-Nitroisatin primarily targets cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it a potential target for anticancer therapies .

Mode of Action

5-Nitroisatin acts as a competitive inhibitor of ATP . It binds to the active site of CDK2, preventing ATP from binding and thus inhibiting the enzyme’s activity . This interaction leads to changes in the cell cycle, potentially halting the proliferation of cancer cells .

Biochemical Pathways

Given its role as a cdk2 inhibitor, it likely impacts the cell cycle regulation pathways . By inhibiting CDK2, 5-Nitroisatin could disrupt the progression of the cell cycle, leading to a halt in cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of 5-Nitroisatin, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied . The data collected showed good oral absorption, membrane permeability, and bioavailability of the compound . The compound’s low solubility in water necessitated the use of solvents like dmso or nmp to increase its dissolving capacity .

Result of Action

5-Nitroisatin has shown potential as an anticancer agent. For instance, hydroxyapatite incorporated with 5-Nitroisatin (HAP-5 N) was found to be efficient in inhibiting the growth of cervical cancer cell lines . This suggests that 5-Nitroisatin could have a significant impact on the molecular and cellular levels, potentially leading to the death of cancer cells .

Action Environment

The action of 5-Nitroisatin can be influenced by various environmental factors. For example, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability and efficacy . Additionally, the compound’s stability could be influenced by factors such as pH and temperature, although specific studies on these aspects are currently lacking.

Analyse Biochimique

Biochemical Properties

5-Nitroisatin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2) and human transglutaminase 2. These interactions are primarily inhibitory, where 5-Nitroisatin acts as a competitive inhibitor, binding to the active sites of these enzymes and preventing their normal function . Additionally, 5-Nitroisatin has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission .

Cellular Effects

5-Nitroisatin exhibits significant effects on various cell types and cellular processes. In cervical cancer cells (SiHa), it has been observed to inhibit cell growth and induce apoptosis . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, 5-Nitroisatin impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, 5-Nitroisatin exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDK2 and human transglutaminase 2, inhibiting their activity . This binding prevents the enzymes from interacting with their natural substrates, thereby disrupting normal cellular processes. Additionally, 5-Nitroisatin can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions lead to the activation or repression of specific genes, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Nitroisatin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 5-Nitroisatin can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis in cancer cells . The stability and efficacy of 5-Nitroisatin can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of 5-Nitroisatin vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity . At higher doses, 5-Nitroisatin can induce toxic effects, including damage to normal tissues and organs . These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity increase sharply beyond a certain dosage .

Metabolic Pathways

5-Nitroisatin is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and acetylcholinesterase, affecting their activity and, consequently, the metabolic flux through these pathways . The compound can also influence the levels of various metabolites by modulating the activity of metabolic enzymes . These effects can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, 5-Nitroisatin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments . The distribution of 5-Nitroisatin can also be influenced by factors such as its solubility, stability, and affinity for different cellular components .

Subcellular Localization

5-Nitroisatin is localized to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of 5-Nitroisatin can affect its activity and function, as it interacts with different biomolecules in each compartment . For example, in the nucleus, 5-Nitroisatin can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular metabolism and energy production .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 5-nitroisatine peut être synthétisée par différentes méthodes. Une approche courante implique la nitration de l'isatine. La réaction utilise généralement un mélange d'acide sulfurique concentré et d'acide nitrique pour introduire le groupe nitro en position 5 du cycle isatine. Les conditions de réaction doivent être soigneusement contrôlées pour éviter la sur-nitration et pour garantir un rendement élevé .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound peut impliquer des processus de nitration à grande échelle avec des conditions de réaction optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : La 5-nitroisatine subit diverses réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou d'hydrure métallique.

Substitution : Le groupe nitro peut participer à des réactions de substitution aromatique nucléophile, où il est remplacé par d'autres nucléophiles.

Condensation : La this compound peut subir des réactions de condensation avec divers nucléophiles pour former une gamme de composés biologiquement actifs.

Réactifs et conditions courants :

Réduction : Les agents réducteurs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution.

Condensation : Réactions avec des hydrazines, des amines ou d'autres nucléophiles en conditions acides ou basiques.

Principaux produits :

Réduction : 5-Amino-isatine.

Substitution : Divers dérivés d'isatine substitués.

Condensation : Hydrazones, bases de Schiff et autres produits de condensation.

Comparaison Avec Des Composés Similaires

Composés similaires :

Isatine : Le composé parent de la 5-nitroisatine, connu pour sa large gamme d'activités biologiques.

5-Bromo-isatine : Un autre dérivé de l'isatine avec un atome de brome en position 5, étudié pour ses propriétés anticancéreuses.

5-Chloro-isatine : Un dérivé d'isatine substitué par du chlore avec une activité antimicrobienne potentielle.

Unicité de la this compound : La this compound est unique en raison de la présence du groupe nitro, qui confère des propriétés électroniques et stériques distinctes. Cette modification améliore sa réactivité et permet la formation d'un éventail diversifié de composés biologiquement actifs. De plus, le groupe nitro contribue à son potentiel en tant qu'agent anticancéreux en facilitant les interactions avec des cibles moléculaires spécifiques .

Activité Biologique

5-Nitroisatin, a derivative of isatin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of 5-nitroisatin, supported by relevant research findings, data tables, and case studies.

1. Overview of 5-Nitroisatin

5-Nitroisatin is characterized by the presence of a nitro group at the 5-position of the isatin structure. This modification significantly influences its biological properties. The compound has been synthesized in various forms, including thiosemicarbazones and Schiff bases, which further enhance its pharmacological potential.

2. Antimicrobial Activity

5-Nitroisatin and its derivatives have demonstrated notable antimicrobial activity against various pathogens. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA.

Table 1: Antimicrobial Activity of 5-Nitroisatin Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Nitroisatin | Staphylococcus aureus | 10 µg/mL |

| Benzyl-substituted | E. coli | 8 µg/mL |

| Thiosemicarbazones | Mycobacterium tuberculosis | 3 µg/mL |

These findings indicate that modifications to the isatin structure can enhance its efficacy against resistant strains of bacteria .

3. Anticancer Activity

Recent studies have highlighted the potential of 5-nitroisatin as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs).

Case Study: Inhibition of CDK2

A computational study revealed that certain derivatives of 5-nitroisatin exhibit strong binding affinities to CDK2, suggesting their potential as targeted cancer therapies. The binding affinity was significantly enhanced when these compounds were immobilized on functionalized nanocarriers .

4. Anti-Inflammatory Activity

The anti-inflammatory properties of 5-nitroisatin are attributed to its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These activities are crucial for developing new anti-inflammatory drugs.

Table 2: Anti-Inflammatory Activity of 5-Nitroisatin Derivatives

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Nitrobenzamide derivative | COX-2 | 12.5 |

| Thiosemicarbazone | iNOS | 8.09 |

The derivatives showed significant inhibition compared to standard anti-inflammatory drugs .

5. Structure-Activity Relationship (SAR)

The biological activity of 5-nitroisatin can be influenced by various substituents on the isatin core. Structure-activity relationship studies have shown that electron-withdrawing groups at specific positions enhance toxicity and biological efficacy.

Key Findings from SAR Studies:

Propriétés

IUPAC Name |

5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMYHYODJHKLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049331 | |

| Record name | 5-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-09-6 | |

| Record name | 5-Nitroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-nitroindole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4J633881Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.